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Compound of Interest

Compound Name: (Rac)-NPD6433

Cat. No.: B15622943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and mechanism of
action of (Rac)-NPD6433, a novel triazenyl indole with broad-spectrum antifungal properties.
The information is compiled from peer-reviewed research, focusing on the experimental data
and methodologies that underpin our current understanding of this compound.

Executive Summary

(Rac)-NPD6433 is a promising antifungal compound identified through a high-throughput
screen of the RIKEN Natural Product Depository. It exhibits potent activity against a wide range
of clinically relevant fungal pathogens, including drug-resistant strains of Candida,
Cryptococcus, and Aspergillus species. Mechanistic studies have revealed that NPD6433
functions by inhibiting fungal fatty acid biosynthesis. Specifically, it targets the enoyl reductase
(ER) domain of fatty acid synthase 1 (Fasl), a critical enzyme for fungal viability. Its unique
mode of action and efficacy in preclinical models position NPD6433 as a valuable lead
compound for the development of new antifungal therapies.

Discovery and Origin

NPD6433 was discovered during a large-scale screening of the RIKEN Natural Product
Depository (NPDepo) chemical library. The primary objective of the screen was to identify novel
compounds with broad-spectrum activity against four major human fungal pathogens.
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The initial high-throughput screen identified several compounds that reduced fungal growth by
at least 50%. After eliminating known substances, NPD6433 emerged as a lead candidate due
to its potent, broad-spectrum activity and low toxicity against human cells. Notably, it was also
found to be effective against the filamentous mold Aspergillus fumigatus, a pathogen often
difficult to treat.[1][2]

Chemical Structure

NPD6433 is classified as a triazenyl indole. The proposed mechanism of action involves the
acid-mediated cleavage of its triazene linkage, which generates a reactive diazonium moiety
responsible for its bioactivity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of
NPD6433's antifungal activity.

Table 1: In Vitro Antifungal Activity of NPD6433

Fungal .
. Assay Type Metric Value Reference
Species
_ _ Broth
Candida auris ) o MICso 5 pg/mL [5]
Microdilution
) ) ] ) Viability >2-log reduction
Candida albicans  Time-Kill Assay ] [6]
Reduction after 48h
Fold increase in
Saccharomyces Broth MICoo with fatty
o ' o _ >10-fold [5]
cerevisiae Microdilution acid

supplementation

Table 2: Efficacy of NPD6433 in Biological Models
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Model

Pathogen Treatment Outcome Value Reference
System
C. elegans Azole- o
. . Reduction in
Infection resistant C. NPD6433 - ~50% [1112]
_ fatalities
Model albicans
Human Cell Rescue of ]
) Equivalent to
Co-culture C. albicans NPD6433 human cell [3][6]
) fluconazole
(HEK293T) survival
C.
neoformans Cryptococcus  Sub-MIC Reduction in Significant (p 5]
Virulence neoformans NPD6433 capsule size <0.01)
Assay
Biofilm ] o
) Candida Reduction in
Formation ) NPD6433 ] 100-fold [7]
albicans viable CFUs
Assay

Experimental Protocols and Methodologies

The discovery and characterization of NPD6433 involved a series of key experiments. The

methodologies are outlined below.

High-Throughput Antifungal Susceptibility Screening

e Objective: To identify compounds from the RIKEN NPDepo library with activity against

pathogenic yeasts.

e Protocol:

o

neoformans were cultured in appropriate liquid media.

o

[¢]

defined concentration.

Cultures were diluted and dispensed into multi-well plates.

Isolates of Candida albicans, Candida glabrata, Candida auris, and Cryptococcus

Compounds from the RIKEN library, including NPD6433, were added to the wells at a
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o Plates were incubated, and fungal growth was assessed by measuring optical density.

o Hits were defined as compounds that inhibited growth by a predetermined threshold (e.qg.,
>50%).[1][2]

Chemogenomic Profiling (Haploinsufficiency Profiling -
HIP)

o Objective: To identify the cellular target of NPD6433.
e Protocol:

o A collection of heterozygous deletion strains of Saccharomyces cerevisiae, where each
strain is missing one copy of a single gene, was used.

o The pooled collection of ~1000 essential gene strains was grown in the presence and
absence of a sub-lethal concentration of NPD6433.[1][2]

o Genomic DNA was extracted from the cell populations, and the unique barcode identifying
each strain was amplified by PCR.

o High-throughput sequencing was used to determine the relative abundance of each strain
in the treated versus untreated populations.

o A significant decrease in the abundance of a particular strain in the presence of the drug
indicates that the deleted gene is required for resistance, suggesting its protein product
may be the drug's target or part of the target pathway. For NPD6433, this analysis
identified fatty acid synthase (Fasl) as the primary candidate target.[1][2][6]

Virulence Factor Inhibition Assays

¢ Objective: To determine if sub-lethal concentrations of NPD6433 could impair fungal
virulence traits.

e Protocols:

o Capsule Formation (C. neoformans): Cells were grown in capsule-inducing media with or
without NPD6433. Capsules were visualized by India Ink staining, and the capsule area
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relative to the cell area was quantified using image analysis software.[5]

o Melanization (C. neoformans): Fungal cells were spotted onto agar plates containing L-
DOPA, a precursor for melanin synthesis, in the presence of NPD6433. A reduction in dark
pigmentation indicated inhibition of melanization.[7]

o Biofilm Formation (C. albicans): Biofilms were grown on surfaces (e.g., catheter material)
in the presence of NPD6433. Biofilm viability was quantified by scraping the biofilm,
plating serial dilutions, and counting colony-forming units (CFUSs).[7]

Caenorhabditis elegans Infection Model

e Objective: To assess the in vivo efficacy of NPD6433.

e Protocol:

[¢]

C. elegans nematodes were infected by feeding on pathogenic yeast (e.g., azole-resistant
C. albicans).

[¢]

Infected worms were transferred to multi-well plates containing various concentrations of
NPD6433.

[¢]

Worm survival was monitored over time (e.g., 48 hours).

[¢]

The ability of NPD6433 to extend the lifespan of the infected worms compared to
untreated controls was used as a measure of its efficacy.[1][3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow of NPD6433's discovery and its molecular
mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15622943#rac-npd6433-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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